(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, also known as 4-(2,2,2-trifluoroethyl)-L-phenylalanine, is a compound of significant interest in pharmaceutical research. This compound belongs to the class of organic compounds known as phenylalanine derivatives and is characterized by its unique trifluoroethyl group, which imparts distinct chemical properties. The molecular formula of this compound is CHFNO, with a molecular weight of approximately 247.23 g/mol .
The synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid typically involves several steps that may include the formation of the trifluoroethyl group through alkylation reactions. The general synthetic route can be outlined as follows:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid features a central propanoic acid backbone with a phenyl group substituted at one end and a trifluoroethyl group at the para position relative to the carboxylic acid .
This structure contributes to its unique chemical reactivity and potential biological activity .
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid can undergo various chemical reactions typical for carboxylic acids and amines:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts. The trifluoroethyl group can also affect the reactivity and stability of the compound during these transformations .
The mechanism of action for (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid largely depends on its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator in biochemical pathways involving amino acids or neurotransmitters.
Research indicates that compounds with similar structures can influence metabolic pathways related to pain perception or inflammation due to their structural similarity to naturally occurring amino acids .
Relevant data regarding these properties can be found in chemical safety data sheets and material safety data sheets from suppliers .
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid has potential applications in:
Its unique trifluoroethyl substitution provides opportunities for modifying pharmacokinetic properties in drug design .
Catalytic asymmetric hydrogenation represents a cornerstone for constructing the chiral center of (2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid. Prochiral precursors such as α-(3-(2,2,2-trifluoroethyl)phenyl)acrylic acid undergo enantioselective reduction using chiral transition metal catalysts. Rhodium complexes with Josiphos-type ligands (e.g., (R,R)-Et-DuPhos) achieve >95% enantiomeric excess (e.e.) at 50-100 bar H2 pressure and ambient temperature. These systems leverage chelating bisphosphine ligands that create a chiral pocket for substrate binding, facilitating hydride transfer with precise stereocontrol [8].
Palladium-catalyzed asymmetric arylation provides an alternative C–C bond-forming approach. Ortho-brominated 2,2,2-trifluoroethylbenzene derivatives undergo coupling with chiral glycine equivalents (e.g., tert-butyl glycinate-benzophenone Schiff base) using BINAP-Pd catalysts. This method installs both the propanoic acid backbone and chiral center simultaneously, yielding (S)-enantiomers in 88-92% e.e. after hydrolytic deprotection. Key reaction parameters include:
Table 1: Performance Metrics for Catalytic Asymmetric Methods
Method | Catalyst System | Temp (°C) | Pressure (bar) | e.e. (%) | Yield (%) |
---|---|---|---|---|---|
Hydrogenation | Rh-(R,R)-Et-DuPhos | 25 | 50 | 98.5 | 95 |
Arylation | Pd-(S)-BINAP | 0-5 | 1 (N2) | 92 | 88 |
Phase-Transfer Catalysis | Cinchoninium Salt | -20 | - | 90 | 82 |
Chiral phase-transfer catalysis offers a metal-free alternative, utilizing N-spiro quaternary ammonium salts (e.g., Maruoka catalysts) for alkylation of fluorinated phenylacetate enolates. Cinchona-derived catalysts in biphasic toluene/aqueous NaOH systems enable tert-butyl bromide alkylation at -20°C, achieving 90% e.e. Critical optimization involves:
Biocatalytic ketoreduction provides exceptional stereoselectivity for synthesizing the (S)-stereocenter. Engineered Lactobacillus brevis alcohol dehydrogenase (ADH) reduces 3-(2,2,2-trifluoroethyl)phenylpropan-2-one to the corresponding (S)-alcohol with >99.5% e.e. at 100 g/L substrate loading. This enzymatic reduction operates under physiological conditions (pH 7.0, 30°C) with cofactor regeneration via glucose dehydrogenase (GDH)/glucose system. The ADH exhibits high tolerance toward the electron-withdrawing trifluoroethyl group, achieving complete conversion in <24 hours [2].
Lipase-mediated kinetic resolution complements reduction strategies. Candida antarctica Lipase B (CAL-B) catalyzes enantioselective esterification of racemic acid precursors in organic media (methyl tert-butyl ether preferred). The trifluoroethyl substituent does not impede acylation kinetics, enabling resolution efficiency (E-values >200) at 40°C. Alternatively, Pseudomonas fluorescens lipase hydrolyzes methyl ester racemates with (S)-selectivity, yielding the target acid at 48% conversion (theoretical maximum 50%) and 99% e.e. Key parameters include:
Table 2: Biocatalyst Performance for Enantioselective Synthesis
Biocatalyst | Reaction Type | Substrate Conc. (g/L) | e.e. (%) | Conversion (%) | E-value |
---|---|---|---|---|---|
L. brevis ADH (recombinant) | Ketoreduction | 100 | 99.5 | 99 | - |
CAL-B (immobilized) | Esterification | 50 | 99 | 45 | >200 |
P. fluorescens Lipase | Ester Hydrolysis | 75 | 99 | 48 | >200 |
Whole-cell biocatalysis leverages Rhodococcus strains expressing nitrilases for deracemization of nitrile precursors. 3-(2,2,2-Trifluoroethyl)phenylpropanenitrile undergoes enantioselective hydrolysis to (S)-acid via dynamic kinetic resolution, achieving 85% yield and 98% e.e. in 18 hours. This approach eliminates separate cofactor regeneration requirements but necessitates careful substrate feeding to mitigate cytotoxicity from the trifluoroethyl moiety [2].
Late-stage trifluoroethylation enables modular fluorinated group installation. Palladium-catalyzed cross-coupling between 3-bromophenylpropanoic acid derivatives and 2,2,2-trifluoroethyl iodide employs Buchwald-type ligands (XPhos) and CuI co-catalyst. Optimized conditions (DMF, 80°C, K3PO4 base) achieve 92% yield with retention of chiral integrity. Copper-mediated oxidative trifluoroethylation of boronic acids derived from chiral phenylalanine precursors offers complementary methodology, using Umemoto's reagent (CF3CH2I) and phenanthroline ligands at 60°C [3] [7].
Table 3: Fluorination Methods for Trifluoroethyl Group Installation
Method | Starting Material | Fluorinating Agent | Catalyst System | Yield (%) |
---|---|---|---|---|
Cross-Coupling | (S)-3-Bromophenylpropanoate | CF3CH2I | Pd(OAc)2/XPhos/CuI | 92 |
Oxidative Insertion | (S)-Phenylalanine Boronate | CF3CH2I | Cu(II)/Phenanthroline | 85 |
Reductive Trifluoroethylation | 3-Formylphenylpropanoic Acid | (CF3CH2)2Zn | Pd/C (5 mol%) | 88 |
Sulfonyl precursors facilitate indirect trifluoroethyl installation via reductive desulfurization. 3-(2-(Phenylsulfonyl)ethyl)phenylpropanoic acid undergoes hydrogenolysis using Raney nickel in ethanol at 60°C, cleaving the C–S bond to generate the trifluoroethyl group while preserving stereochemistry. This two-step sequence (sulfonylation followed by reduction) achieves 90% overall yield with <0.5% epimerization. Alternative zinc-mediated desulfurization in acetic acid provides metal-free conditions suitable for acid-sensitive intermediates [7].
Electrophilic trifluoroethylation reagents minimize metal contamination. In situ-generated trifluoroethyl benzothiazolium salts react with chiral phenylpropanoate enolates, forming C–CF2CH3 bonds with 85% diastereoselectivity. This method prevents racemization by avoiding transition metals and high temperatures (<0°C conditions), though it requires stoichiometric chiral auxiliary (e.g., Evans oxazolidinone) for stereocontrol [3].
Rink amide resin enables rapid generation of amide and peptide analogues tethered to the target compound. The carboxylic acid moiety anchors to resin via HATU-mediated coupling (3 equiv. acid, 2.94 equiv. DIPEA in DMF, 2 hours). After nucleophilic cleavage (20% piperidine/DMF), analogues like (2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]-N-(4-cyanobenzyl)propanamide are obtained in 85% purity without epimerization. Key advantages include:
Table 4: Solid-Phase Synthesis Parameters for Analogues
Resin Type | Linker | Coupling Agent | Cleavage Condition | Purity (%) | Scale (mmol/g) |
---|---|---|---|---|---|
Rink Amide MBHA | Amide | HATU | 20% Piperidine/DMF | 85 | 0.4 |
Wang Resin | Ester | DIC/HOBt | 95% TFA/H2O | 78 | 0.6 |
Trityl Chloride | Carboxylate | CDI | 1% TFA/DCM | 92 | 0.3 |
Wang resin facilitates ester-linked library synthesis for prodrug exploration. Pre-loaded N-Fmoc-hydroxy derivatives undergo in situ activation with N,N′-diisopropylcarbodiimide (DIC)/hydroxybenzotriazole (HOBt), enabling coupling at 25°C within 4 hours. Trifluoroacetic acid (TFA)/water cleavage (95:5 v/v) liberates ester prodrugs like the choline salt derivative, though prolonged cleavage (>2 hours) risks acid-mediated stereoinversion. Trityl chloride resin provides superior stereochemical preservation for direct acid anchoring via carboxylate linkage, with mild cleavage (1% TFA/DCM) yielding acids at >92% enantiopurity [4] [8].
Olefin metathesis on solid support generates alkenyl-substituted analogues. Resin-bound allyl esters of the target acid undergo ring-closing metathesis using Grubbs II catalyst (5 mol%) in dichloroethane at 40°C, forming cyclic constraints. This technique facilitates exploration of conformational effects on biological activity while maintaining chiral integrity through C–C bond-forming reactions distal to the stereocenter [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1